MEK1/C-Raf-IN-1
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Overview
Description
MEK1/C-Raf-IN-1 is a small molecule inhibitor that targets the mitogen-activated protein kinase kinase 1 (MEK1) and C-Raf kinases. These kinases are part of the RAS-RAF-MEK-ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is often associated with various cancers, making this compound a potential therapeutic agent for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MEK1/C-Raf-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and catalysts to facilitate the reactions. For instance, the preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: MEK1/C-Raf-IN-1 undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its activation and deactivation within the signaling pathway .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like DMSO, catalysts, and specific buffer solutions to maintain the pH and reaction conditions. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed: The major products formed from the reactions involving this compound are typically phosphorylated intermediates that play a role in the signaling pathway. These intermediates are essential for the compound’s biological activity and therapeutic effects .
Scientific Research Applications
MEK1/C-Raf-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the RAS-RAF-MEK-ERK signaling pathway and its role in tumor growth and progression. The compound is also employed in drug development to identify potential therapeutic agents for cancer treatment .
In addition to cancer research, this compound is used in studies related to cell proliferation, differentiation, and survival. It helps researchers understand the molecular mechanisms underlying these processes and develop targeted therapies for various diseases .
Mechanism of Action
MEK1/C-Raf-IN-1 exerts its effects by inhibiting the activity of MEK1 and C-Raf kinases. These kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. By inhibiting these kinases, this compound disrupts the signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
The molecular targets of this compound include the active sites of MEK1 and C-Raf kinases, where it binds and prevents their phosphorylation and activation. This inhibition results in the downregulation of downstream signaling molecules, ultimately affecting cellular processes such as growth and survival .
Comparison with Similar Compounds
MEK1/C-Raf-IN-1 is unique in its ability to simultaneously target both MEK1 and C-Raf kinases, making it a potent inhibitor of the RAS-RAF-MEK-ERK signaling pathway. Similar compounds include other MEK inhibitors like trametinib, cobimetinib, selumetinib, and binimetinib, which also target the MEK1 kinase but may not have the same dual inhibitory effect on C-Raf .
These similar compounds are used in cancer treatment and have shown efficacy in various clinical trials. this compound’s dual-targeting capability provides a unique advantage in overcoming resistance mechanisms that may arise with single-target inhibitors .
Properties
Molecular Formula |
C22H19FN4O5S |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-[[2-fluoro-3-(methylsulfamoylamino)phenyl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one |
InChI |
InChI=1S/C22H19FN4O5S/c1-13-16-8-7-15(31-22-25-9-4-10-26-22)12-19(16)32-21(28)17(13)11-14-5-3-6-18(20(14)23)27-33(29,30)24-2/h3-10,12,24,27H,11H2,1-2H3 |
InChI Key |
XONVFTCAGXZIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=CC=C4)NS(=O)(=O)NC)F |
Origin of Product |
United States |
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